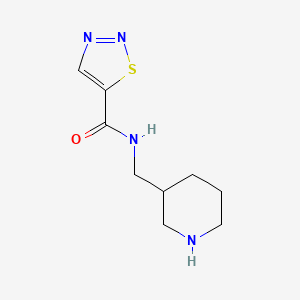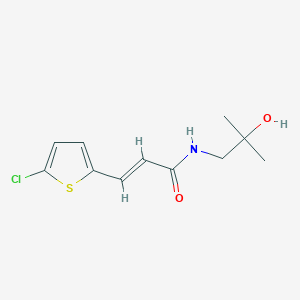![molecular formula C14H21ClN2 B7589289 [1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589289.png)
[1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine, commonly known as CPEP, is a synthetic compound that belongs to the class of piperidine derivatives. CPEP has gained considerable attention in the scientific community due to its potential applications in the field of medicinal chemistry.
科学的研究の応用
CPEP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects. CPEP has also been investigated for its potential use as a drug for the treatment of various neurological disorders, such as Parkinson's disease and depression.
作用機序
The exact mechanism of action of CPEP is not fully understood. However, it is believed to act as a dopamine agonist, which means that it activates dopamine receptors in the brain. This activation leads to an increase in dopamine levels, which can have a range of physiological effects, including pain relief and mood enhancement.
Biochemical and Physiological Effects:
CPEP has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of chronic pain conditions. CPEP has also been shown to have antitumor effects, making it a potential candidate for the treatment of various types of cancer. Additionally, CPEP has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of CPEP is its high yield synthesis method, which makes it a cost-effective and efficient compound for use in laboratory experiments. Additionally, CPEP has a wide range of potential applications, making it a versatile compound for use in various research areas. However, one of the limitations of CPEP is its relatively limited research in humans, which makes it difficult to fully understand its potential therapeutic applications.
将来の方向性
There are several future directions for research on CPEP. One potential area of research is the development of CPEP-based drugs for the treatment of chronic pain conditions. Additionally, further research is needed to fully understand the mechanism of action of CPEP and its potential therapeutic applications. Finally, more research is needed to investigate the safety and efficacy of CPEP in human trials, which will be essential for the development of CPEP-based drugs for clinical use.
Conclusion:
In conclusion, CPEP is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in the field of medicinal chemistry. CPEP has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects. While there is still much to be learned about the potential therapeutic applications of CPEP, its versatility and high yield synthesis method make it a promising compound for future research.
合成法
The synthesis of CPEP involves the reaction of 1-(2-Chlorophenyl) ethylamine with piperidine in the presence of formaldehyde. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of CPEP obtained through this method is relatively high, making it a cost-effective and efficient method for the synthesis of CPEP.
特性
IUPAC Name |
[1-[1-(2-chlorophenyl)ethyl]piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-11(13-4-2-3-5-14(13)15)17-8-6-12(10-16)7-9-17/h2-5,11-12H,6-10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGPQRDGZUXOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)N2CCC(CC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7589213.png)

![4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7589226.png)
![5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile](/img/structure/B7589233.png)
![2-[[4-Methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7589246.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B7589252.png)
![[4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone](/img/structure/B7589285.png)
![[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B7589297.png)

![[1-[1-(4-Fluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589308.png)
![[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone](/img/structure/B7589316.png)
![4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589324.png)
